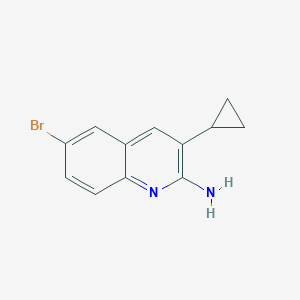

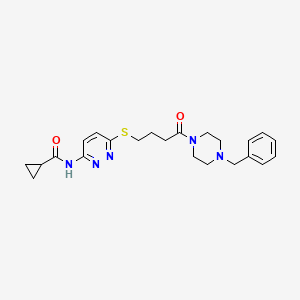

6-Bromo-3-cyclopropylquinolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-3-cyclopropylquinolin-2-amine is a chemical compound with the CAS Number: 2375270-49-6 . It has a molecular weight of 263.14 . It is available in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Bromo-3-cyclopropylquinolin-2-amine, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The InChI code for 6-Bromo-3-cyclopropylquinolin-2-amine is1S/C12H11BrN2/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2, (H2,14,15) . The InChI key is LLOQSHRFFBGAJB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Bromo-3-cyclopropylquinolin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 263.14 .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Biological Targeting

6-Bromo-3-cyclopropylquinolin-2-amine is used in the synthesis of ligands with increased binding affinity for Src homology 3 (SH3) domains, which are significant in mediating biological processes and therapeutic agents. These ligands show high affinity, making them valuable in the study of protein-protein interactions and potential therapeutic applications (Smith et al., 2008).

2. Role in Peptide-Catalyzed Bromination

This compound plays a role in peptide-catalyzed atroposelective bromination processes. Such processes are crucial for synthesizing pharmaceutically relevant compounds, particularly in creating enantioselective 3-arylquinazolin-4(3H)-ones, which have potential therapeutic applications (Diener et al., 2015).

3. Analytical Chemistry Applications

In analytical chemistry, 6-Bromo-3-cyclopropylquinolin-2-amine is used for the derivatization of primary and secondary amines, including amino acids, biogenic amines, hormones, and neurotransmitters. This application is crucial for their identification and quantification using techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).

4. Fluorescent Compound Synthesis

It's involved in synthesizing fluorescent indazolo[3,2-a]isoquinolin-6-amines, indicating its utility in creating compounds with specific optical properties. These compounds have potential applications in fluorescence-based analytical methods (Balog et al., 2013).

5. In Vitro Antitumor Activity

Compounds synthesized using 6-Bromo-3-cyclopropylquinolin-2-amine have shown in vitro antitumor activity against various human cancer cell lines. This highlights its potential in developing new anticancer agents (Károlyi et al., 2012).

6. Microwave-assisted Amination

This compound is also significant in microwave-assisted amination reactions for preparing aminoquinolines. These methods are noted for their efficiency and yield improvements, particularly in synthesizing quinoline substrates (Wang et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Eigenschaften

IUPAC Name |

6-bromo-3-cyclopropylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOQSHRFFBGAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)

![3-[[amino-(diaminomethylideneamino)methylidene]amino]propanoic Acid](/img/structure/B2930322.png)

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)